Methyl3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate Methyl3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13705656
InChI: InChI=1S/C15H20O4/c1-10(13(16)19-15(2,3)4)11-7-6-8-12(9-11)14(17)18-5/h6-10H,1-5H3
SMILES: CC(C1=CC(=CC=C1)C(=O)OC)C(=O)OC(C)(C)C
Molecular Formula: C15H20O4
Molecular Weight: 264.32 g/mol

Methyl3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate

CAS No.:

Cat. No.: VC13705656

Molecular Formula: C15H20O4

Molecular Weight: 264.32 g/mol

* For research use only. Not for human or veterinary use.

Methyl3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate -

Specification

Molecular Formula C15H20O4
Molecular Weight 264.32 g/mol
IUPAC Name methyl 3-[1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]benzoate
Standard InChI InChI=1S/C15H20O4/c1-10(13(16)19-15(2,3)4)11-7-6-8-12(9-11)14(17)18-5/h6-10H,1-5H3
Standard InChI Key WDHBITOCHSJBMF-UHFFFAOYSA-N
SMILES CC(C1=CC(=CC=C1)C(=O)OC)C(=O)OC(C)(C)C
Canonical SMILES CC(C1=CC(=CC=C1)C(=O)OC)C(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Features

Methyl3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate (CAS 1027256-76-3) is defined by the molecular formula C₁₅H₂₀O₄ and a molecular weight of 264.32 g/mol . Its IUPAC name, methyl 3-[1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]benzoate, reflects the presence of three critical functional groups:

  • A benzoate ester at the meta position of the aromatic ring.

  • A Boc-protected amine on the ethyl side chain.

  • A chiral center at the ethyl group’s carbon, imparting stereochemical versatility .

The Boc group serves as a temporary protective moiety for amines, preventing unwanted side reactions during synthetic sequences. The compound’s stereochemistry is particularly valuable for investigating enantioselective biological interactions, a feature leveraged in drug discovery.

PropertyValue
Molecular FormulaC₁₅H₂₀O₄
Molecular Weight264.32 g/mol
CAS Number1027256-76-3
IUPAC Namemethyl 3-[1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]benzoate
Key Functional GroupsBenzoate ester, Boc-protected amine, Chiral center

Applications in Scientific Research

Pharmaceutical Intermediate

This compound is pivotal in synthesizing peptide-based therapeutics, where the Boc group safeguards amines during coupling reactions. For instance, it has been utilized in the production of protease inhibitors and receptor antagonists, where stereochemical purity directly impacts efficacy .

Stereochemical Studies

The chiral center enables investigations into enantiomer-specific bioactivity. Researchers have correlated the compound’s R- and S-configurations with differential binding affinities to biological targets, informing drug design strategies .

Material Science

In polymer chemistry, the benzoate ester participates in condensation reactions to form aromatic polyesters with tailored thermal properties.

SupplierLocationMinimum OrderPrice Range
Chemlyte SolutionsHangzhou100 g$1.9–2.9/g
Shanghai Scochem TechnologyShanghai25 gInquiry-based
Chengdu Feibo Pharm TechnologyChengduCustomInquiry-based

These suppliers emphasize GMP compliance and scalability, catering to both research and industrial-scale demands .

Future Directions

Ongoing research aims to:

  • Develop greener synthetic routes using biocatalysts or solvent-free conditions.

  • Expand applications in targeted drug delivery systems by functionalizing the benzoate moiety.

  • Optimize continuous manufacturing processes to reduce production costs .

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